(4R)-4-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4R)-4-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid” is a type of amino acid derivative. It is characterized by a tert-butoxycarbonyl (Boc) protective group . The Boc group is a common protective group used in organic synthesis, particularly in the synthesis of peptides and amino acids .
Synthesis Analysis
The synthesis of such compounds often involves the use of amino acid ionic liquids (AAILs). A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a Boc protective group attached to an amino acid moiety. The Boc group is a bulky, non-polar, and lipophilic group that can protect the amino group during peptide synthesis .Chemical Reactions Analysis
In the context of peptide synthesis, the Boc group can be removed under acidic conditions, allowing the free amino group to participate in peptide bond formation . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Mechanism of Action
Safety and Hazards
Future Directions
The use of Boc-protected amino acids and their derivatives continues to be an active area of research, particularly in the field of peptide synthesis . Future research may focus on developing more efficient synthesis methods, exploring new applications, and improving our understanding of the properties and behavior of these compounds .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (4R)-4-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid involves the protection of the amine group, followed by the introduction of the difluoropentanoic acid moiety, and finally deprotection of the amine group.", "Starting Materials": [ "tert-butyl carbamate", "5,5-difluoropentanoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "diisopropylethylamine (DIPEA)", "dichloromethane (DCM)", "methanol", "triethylamine (TEA)", "acetic acid", "sodium hydroxide (NaOH)", "water" ], "Reaction": [ "Protection of the amine group with tert-butyl carbamate using DCC and DMAP in DCM", "Introduction of the difluoropentanoic acid moiety by reacting the protected amine with 5,5-difluoropentanoic acid, DIPEA, and DCC in DCM", "Deprotection of the amine group by treatment with methanol and TEA in DCM", "Acidification of the reaction mixture with acetic acid", "Extraction of the product with DCM", "Washing of the organic layer with water", "Drying of the organic layer with NaOH", "Evaporation of the solvent to obtain the desired product" ] } | |
CAS No. |
2648862-74-0 |
Molecular Formula |
C10H17F2NO4 |
Molecular Weight |
253.24 g/mol |
IUPAC Name |
(4R)-5,5-difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C10H17F2NO4/c1-10(2,3)17-9(16)13-6(8(11)12)4-5-7(14)15/h6,8H,4-5H2,1-3H3,(H,13,16)(H,14,15)/t6-/m1/s1 |
InChI Key |
QQMVIXDQPWLOKT-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(F)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.